molecular formula C12H17N3OS B2774613 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1798030-86-0

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B2774613
CAS No.: 1798030-86-0
M. Wt: 251.35
InChI Key: LPYXTAPOHBLHSI-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide” is a compound that contains a thiazole ring and a pyrrolidine ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyrrolidine is a saturated five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a saturated five-membered ring, which allows for structural diversity .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been found to undergo various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, such as pyrrole, pyridine, and thiazole derivatives, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized using versatile precursors and demonstrate significant insecticidal activity against pests like the cotton leafworm, showcasing their potential in agricultural applications (Fadda et al., 2017; Obydennov et al., 2017).

  • Dynamic Tautomerism and Divalent N(I) Character : Research on N-(Pyridin-2-yl)thiazol-2-amine, a compound with a functional unit similar to the one , reveals insights into its dynamic tautomerism and divalent nitrogen character. Such properties contribute to its versatility in chemical synthesis and potential applications in developing therapeutic agents (Bhatia et al., 2013).

Bioactivity and Potential Applications

  • Antimicrobial and Antitumor Activities : The synthesis of pyridine thiazole derivatives and their metal complexes has shown promising antimicrobial and antitumor activities. These compounds, upon coordination with metals like zinc, exhibit enhanced bioactivity, indicating their potential in the development of new therapeutic agents (Zou et al., 2020).

  • Insecticidal Agents : The creation of bioactive sulfonamide thiazole derivatives has been investigated for their use as potent insecticidal agents. These compounds have demonstrated significant toxic effects against pests, further emphasizing the role of such chemical structures in agricultural research (Soliman et al., 2020).

Advanced Synthetic Approaches

  • Combinatorial Synthesis of Heterocycles : Utilizing combinatorial synthesis, a variety of polycyclic heterocycles incorporating spirooxindole and thiazole rings have been developed. This method facilitates the creation of diverse and biologically interesting compounds, highlighting the versatility of synthetic approaches in generating complex molecular structures (Li et al., 2014).

  • Mannich Reaction in Heterocyclic Chemistry : The Mannich reaction has been employed in the synthesis of a range of N-, S,N-, and Se,N-heterocycles. This approach underscores the importance of innovative synthetic strategies in constructing complex molecules with potential biological activities (Dotsenko et al., 2019).

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-11(9-2-1-3-9)14-10-4-6-15(8-10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYXTAPOHBLHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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